

Technical Guide: (R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS: 454713-13-4)

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Compound of Interest

Compound Name: (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

Cat. No.: B1294081

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Benzyl-3-N-Boc-aminopiperidine, with the CAS number 454713-13-4, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure makes it a valuable building block for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity. This technical guide provides an in-depth overview of its physicochemical properties, a detailed synthetic protocol, and analytical methodologies for its characterization.

Physicochemical and Spectroscopic Data

The fundamental properties of **(R)-1-Benzyl-3-N-Boc-aminopiperidine** are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	454713-13-4	[1] [2]
Molecular Formula	C ₁₇ H ₂₆ N ₂ O ₂	[1] [3]
Molecular Weight	290.41 g/mol	[3]
Appearance	White to yellow solid	[2]
Boiling Point	400.9 ± 34.0 °C (Predicted)	[2]
Density	1.07 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	12.31 ± 0.20 (Predicted)	[2]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[2]

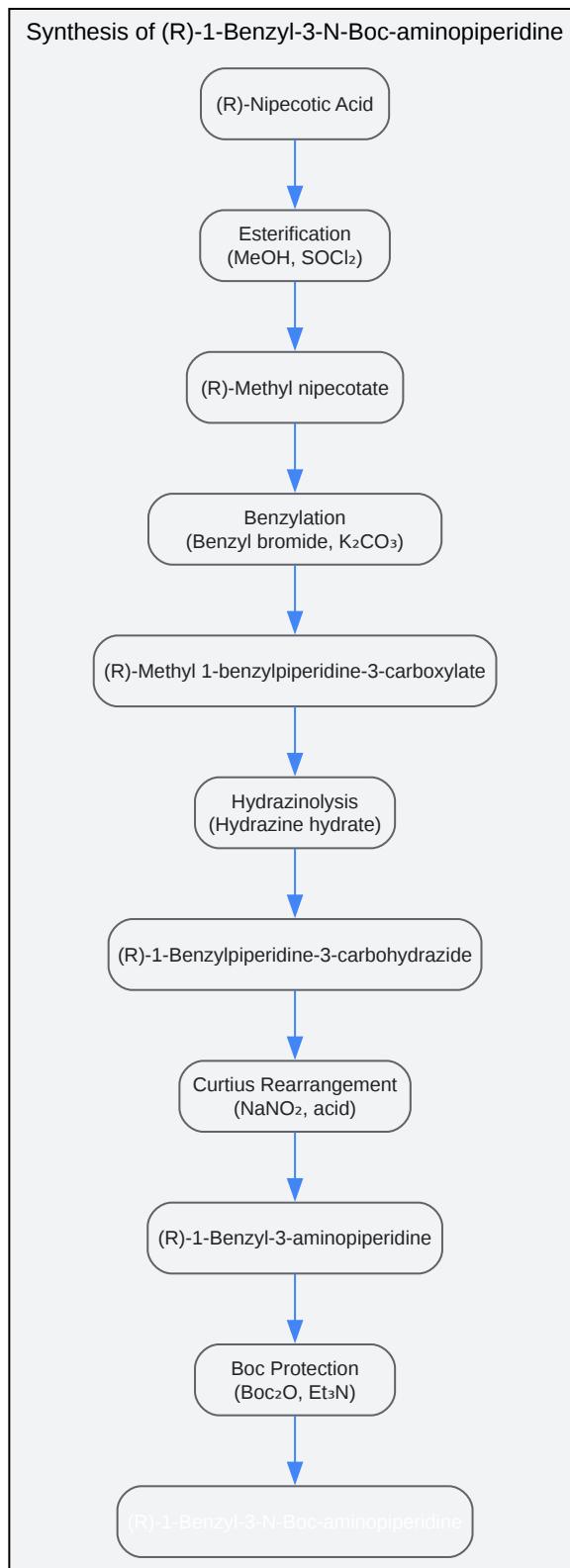
Table 2: Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.35-7.24 (m, 5H, Ar-H), 4.90 (br s, 1H, NH), 4.31 (s, 2H, CH ₂ Ph), 3.85-3.75 (m, 1H), 2.90- 2.75 (m, 2H), 2.60-2.50 (m, 1H), 1.95-1.85 (m, 1H), 1.70-1.55 (m, 2H), 1.46 (s, 9H, C(CH ₃) ₃), 1.30-1.15 (m, 1H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 155.9, 138.9, 128.6, 127.5, 127.3, 79.5, 63.0, 58.5, 53.0, 46.5, 34.0, 28.4, 24.0
Mass Spectrometry (ESI)	m/z 291.2 [M+H] ⁺

Synthesis

(R)-1-Benzyl-3-N-Boc-aminopiperidine can be synthesized through a multi-step process starting from (R)-nipecotic acid. The general workflow involves the protection of the carboxylic acid, benzylation of the piperidine nitrogen, conversion of the ester to an amine, and finally, Boc protection of the amino group.

Synthetic Workflow



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Synthetic pathway for **(R)-1-Benzyl-3-N-Boc-aminopiperidine**.

Experimental Protocols

Step 1: Esterification of (R)-Nipecotic Acid to (R)-Methyl nipecotate

- To a stirred solution of (R)-nipecotic acid (1.0 eq) in methanol (10 volumes) at 0 °C, slowly add thionyl chloride (1.2 eq).
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude (R)-methyl nipecotate, which can be used in the next step without further purification.

Step 2: Benzylation to (R)-Methyl 1-benzylpiperidine-3-carboxylate

- Dissolve the crude (R)-methyl nipecotate (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 volumes).
- Add potassium carbonate (2.5 eq) and benzyl bromide (1.1 eq).
- Heat the mixture to 60-70 °C and stir for 12-16 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield (R)-methyl 1-benzylpiperidine-3-carboxylate.

Step 3: Hydrazinolysis to (R)-1-Benzylpiperidine-3-carbohydrazide

- To a solution of (R)-methyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (5.0 eq).
- Heat the mixture to reflux for 6-8 hours.

- Monitor the reaction by TLC.
- Cool the reaction mixture and concentrate under reduced pressure to obtain the crude carbohydrazide.

Step 4: Curtius Rearrangement to (R)-1-Benzyl-3-aminopiperidine

- Suspend the crude (R)-1-benzylpiperidine-3-carbohydrazide (1.0 eq) in a mixture of aqueous HCl and toluene at 0 °C.
- Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
- Stir the mixture for 1 hour at 0 °C.
- Separate the organic layer, and heat it to 80-90 °C until the evolution of nitrogen ceases.
- Add aqueous HCl and reflux for 2-3 hours to hydrolyze the isocyanate.
- Cool the mixture and basify with aqueous NaOH to pH > 12.
- Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-1-benzyl-3-aminopiperidine.

Step 5: Boc Protection to **(R)-1-Benzyl-3-N-Boc-aminopiperidine**

- Dissolve (R)-1-benzyl-3-aminopiperidine (1.0 eq) in dichloromethane (10 volumes).
- Add triethylamine (1.5 eq).
- Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.

- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure **(R)-1-benzyl-3-N-Boc-aminopiperidine**.

Table 3: Typical Reaction Parameters and Yields

Step	Key Reagents	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1. Esterification	SOCl ₂ , Methanol	Methanol	Reflux	4	>95 (crude)
2. Benzylation	Benzyl bromide, K ₂ CO ₃	Acetonitrile	60-70	12-16	80-90
3. Hydrazinolysis	Hydrazine hydrate	Ethanol	Reflux	6-8	>90 (crude)
4. Curtius Rearrangement	NaNO ₂ , HCl	Toluene/Water	0 to 90	4-6	70-80
5. Boc Protection	Boc ₂ O, Et ₃ N	Dichloromethane	0 to RT	4-6	85-95

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Purity and chiral excess of **(R)-1-Benzyl-3-N-Boc-aminopiperidine** and its precursors can be determined by HPLC.

Table 4: Example HPLC Method for Chiral Analysis of a Related Precursor

Parameter	Condition	Reference
Column	Chiraldpak AD-H	[4][5]
Mobile Phase	0.1% Diethylamine in Ethanol	[4][5]
Flow Rate	0.5 mL/min	[4][5]
Detection	UV at 228 nm	[4][5]
Note	This method is for the derivatized precursor, (R)-piperidin-3-amine, and may require optimization for the target compound.	[4]

Thin Layer Chromatography (TLC)

TLC is a crucial technique for monitoring the progress of the synthetic reactions.

Table 5: Typical TLC Conditions

Step	Mobile Phase (Eluent)	Visualization
2. Benzylation	Ethyl Acetate / Hexanes (1:4)	UV light (254 nm), KMnO ₄ stain
4. Curtius Rearrangement	Dichloromethane / Methanol (9:1)	Ninhydrin stain
5. Boc Protection	Ethyl Acetate / Hexanes (1:3)	UV light (254 nm), KMnO ₄ stain

Applications in Drug Discovery and Development

(R)-1-Benzyl-3-N-Boc-aminopiperidine serves as a key chiral intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in many biologically active compounds. The specific (R)-configuration at the 3-position is often essential for achieving the desired pharmacological activity and selectivity. This compound is particularly noted as an impurity of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the

treatment of type 2 diabetes. Its availability as a building block facilitates the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Safety Information

(R)-1-Benzyl-3-N-Boc-aminopiperidine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(R)-1-Benzyl-3-N-Boc-aminopiperidine is a valuable chiral building block with important applications in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its properties, a detailed synthetic route with experimental protocols, and analytical methods for its characterization. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their drug discovery and development endeavors.

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